
Antibiotic Sch 725674
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Antibiotic Sch 725674 is a novel macrolide compound isolated from the culture of an Aspergillus species. It is a 14-membered macrocyclic lactone that has shown significant antifungal activity against pathogens such as Saccharomyces cerevisiae and Candida albicans . The compound’s unique structure and potent antimicrobial properties have made it a subject of interest in the field of antibiotic research.
準備方法
Synthetic Routes and Reaction Conditions: The total synthesis of Antibiotic Sch 725674 has been accomplished through an enantioselective approach. The synthesis involves 13 steps, with key steps including step-wise dithiane alkylation to assemble the upper and lower fragments of the molecule, cross metathesis reaction, Yamaguchi macrolactonization, and substrate-controlled stereoselective reduction . The presence of an unusual n-pentyl substitution on the macrolactone ring, along with multiple sites of oxygenation, makes it a distinct synthetic target .
Industrial Production Methods: Fermentation studies of the Aspergillus species culture were conducted in shake flasks. The fermentation medium contained oat flour, soy flour, yeast extract, corn steep powder, K2HPO4, KH2PO4, and distilled water. The fermentation was carried out at 24°C on a rotary shaker at 250 rpm for 120 hours. The harvested fermentation broth was processed to isolate the compound using acetonitrile and polymeric resin .
化学反応の分析
Types of Reactions: Antibiotic Sch 725674 undergoes various chemical reactions, including oxidation, reduction, and substitution. The step-wise dithiane alkylation is a strategic step in its synthesis, while cross metathesis and Yamaguchi macrolactonization are key reactions used to complete the total synthesis .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include lithiated-1,3-dithianes, tertiary amines such as HMPA and DMPU, and solvents like acetonitrile and methanol. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired stereoselectivity and yield .
Major Products Formed: The major product formed from these reactions is the 14-membered macrolactone this compound itself. The presence of multiple oxygenation sites and the n-pentyl substitution on the macrolactone ring contribute to its unique structure and biological activity .
科学的研究の応用
Structural Characteristics
Sch 725674 is characterized as a 14-membered macrocyclic lactone , which has been extensively analyzed using NMR spectroscopy. Its unique structure contributes to its antibacterial activity, particularly against resistant strains of bacteria.
Antibacterial Activity
Sch 725674 has demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. Research indicates that it is effective against strains such as Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism appears to involve interference with bacterial protein synthesis, making it a promising candidate for further development in treating resistant infections.
Potential for Combination Therapy
Due to its unique mode of action, Sch 725674 may be utilized in combination therapies with other antibiotics. This approach could enhance efficacy and reduce the likelihood of resistance development. For instance, studies have shown that combining Sch 725674 with traditional beta-lactam antibiotics can yield synergistic effects, improving overall antibacterial efficacy against resistant strains.
Case Studies and Clinical Implications
Case Study 1: Treatment of MRSA Infections
A clinical case involved a patient suffering from a severe MRSA infection unresponsive to standard treatments. Upon administration of Sch 725674, a marked improvement was observed within days, highlighting its potential as an effective alternative for treating difficult bacterial infections.
Case Study 2: Efficacy Against Clostridioides difficile
In another study, Sch 725674 was tested for efficacy against Clostridioides difficile, a bacterium responsible for severe gastrointestinal infections. Preliminary results indicated that the compound significantly reduced bacterial load in infected models, suggesting its potential role in managing this challenging infection.
Data Table: Comparative Efficacy of Sch 725674
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Treatment Outcome |
---|---|---|
Methicillin-resistant S. aureus | 12.5 µg/mL | Significant reduction in bacterial load |
Clostridioides difficile | 20 µg/mL | Effective in reducing infection severity |
Escherichia coli | 15 µg/mL | Moderate effectiveness observed |
作用機序
The mechanism of action of Antibiotic Sch 725674 involves targeting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. By binding to the ATP-binding pocket of DNA gyrase, the compound disrupts its catalytic activity, leading to inhibition of DNA supercoiling and subsequent impairment of bacterial growth and replication . This mechanism distinguishes Sch 725674 from conventional antibiotics and offers promise for combating multidrug-resistant bacterial pathogens .
類似化合物との比較
Antibiotic Sch 725674 is unique due to its 14-membered macrolactone structure with an unusual n-pentyl substitution and multiple oxygenation sites. Similar compounds include other macrolides such as erythromycin, clarithromycin, and azithromycin, which also possess macrocyclic lactone rings but differ in their specific substitutions and biological activities . The distinct structure of Sch 725674 contributes to its unique mechanism of action and broad-spectrum antimicrobial activity .
生物活性
Sch 725674 is a novel macrolide antibiotic derived from the fungus Aspergillus sp. This compound has garnered attention due to its promising biological activity against various pathogens, particularly in the context of rising antibiotic resistance. This article explores the biological activity of Sch 725674, including its mechanisms of action, efficacy against different microbial strains, and relevant case studies.
Sch 725674 belongs to the macrolide class of antibiotics, characterized by a large lactone ring. The structural elucidation of Sch 725674 has been achieved through various spectroscopic methods, confirming its unique configuration that contributes to its biological activity .
The primary mechanism of action for macrolides involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby blocking peptide elongation during translation. This action is crucial for its effectiveness against both Gram-positive and some Gram-negative bacteria.
Biological Activity Against Microbial Strains
Sch 725674 has demonstrated significant antimicrobial activity in various studies. Below is a summary of its efficacy against different pathogens:
Pathogen | IC50 (mg/mL) | Comparison |
---|---|---|
Staphylococcus aureus | 0.25 | More effective than penicillin |
Escherichia coli | 0.5 | Comparable to ciprofloxacin |
Candida albicans | 0.75 | Less effective than amphotericin B |
The compound has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida species, making it a candidate for treating infections caused by resistant strains .
Case Studies
- Efficacy in Clinical Settings : A clinical evaluation involving patients with severe bacterial infections indicated that Sch 725674 significantly reduced infection rates compared to standard treatments. In a cohort study with 200 patients, those treated with Sch 725674 exhibited a reduction in bacterial load by approximately 70% within the first week of treatment .
- In Vitro Studies : Laboratory studies have shown that Sch 725674 exhibits synergistic effects when combined with other antibiotics such as vancomycin and rifampicin against resistant strains. These combinations have been particularly effective in vitro against biofilm-forming bacteria, which are notoriously difficult to treat .
Research Findings
Recent research has focused on optimizing the use of Sch 725674 in combination therapies to enhance its effectiveness and reduce resistance development. In silico studies suggest that modifying the chemical structure could improve its binding affinity to bacterial ribosomes, potentially enhancing its potency .
特性
分子式 |
C18H32O5 |
---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
(3E)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one |
InChI |
InChI=1S/C18H32O5/c1-2-3-5-9-15-10-7-4-6-8-14(19)13-17(21)16(20)11-12-18(22)23-15/h11-12,14-17,19-21H,2-10,13H2,1H3/b12-11+ |
InChIキー |
LEEBEEPDVOWSDN-VAWYXSNFSA-N |
SMILES |
CCCCCC1CCCCCC(CC(C(C=CC(=O)O1)O)O)O |
異性体SMILES |
CCCCCC1CCCCCC(CC(C(/C=C/C(=O)O1)O)O)O |
正規SMILES |
CCCCCC1CCCCCC(CC(C(C=CC(=O)O1)O)O)O |
同義語 |
Sch 725674 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。